molecular formula C11H9FN2O B2948506 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152505-24-2

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2948506
CAS No.: 1152505-24-2
M. Wt: 204.204
InChI Key: VXZGQUKPGZDUMP-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-(2-fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . This involves a reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .


Chemical Reactions Analysis

Again, specific chemical reactions involving this compound are not available. But, 1-(2-fluorophenyl)pyrazoles have been synthesized via 1,3-dipolar cycloaddition reactions .

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied in both in vitro and in vivo models, making it a well-established research tool. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, this compound may have potential use in the treatment of cancer and other inflammatory conditions. Further studies are needed to fully explore its potential in these areas.

Synthesis Methods

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through multiple methods, with the most common being the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base catalyst. This reaction leads to the formation of this compound as a yellow crystalline solid.

Scientific Research Applications

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZGQUKPGZDUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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